N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide
Description
Nuclear Magnetic Resonance Spectral Interpretation
¹H NMR :
- Benzofuran protons : Aromatic signals at δ 7.2–7.8 ppm (doublets for H-4 and H-5, singlet for H-7).
- Methoxyphenyl group : Singlet at δ 3.8 ppm (–OCH₃), with aromatic protons at δ 6.8–7.1 ppm (AA’BB’ system).
- 1,4-Oxathiin ring : Methylenic protons (H-5 and H-6) as multiplets at δ 2.6–3.1 ppm; thioether-linked proton (H-2) at δ 4.3 ppm.
¹³C NMR :
Infrared Spectroscopy of Functional Groups
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : Observed at m/z 563.6 (M⁺).
- Major fragments :
Comparative Analysis with Structural Analogues
Table 2: Structural Comparison with Analogues
Properties
Molecular Formula |
C27H22N2O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C27H22N2O5S/c1-32-19-13-11-18(12-14-19)28-26(30)23-22(20-9-5-6-10-21(20)34-23)29-27(31)24-25(35-16-15-33-24)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
YQDDTBZCCOTYCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(SCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted in vitro tests where the compound was screened at a concentration of 10 µM against a panel of approximately sixty cancer cell lines.
Key Findings:
- The compound exhibited low-level anticancer activity.
- Notably, it showed some sensitivity in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines .
Table 1: Anticancer Activity Summary
| Cell Line Type | Sensitivity Level | IC50 (µM) |
|---|---|---|
| Leukemia | Sensitive | 10 |
| Colon Cancer | Slightly Sensitive | 10 |
| Melanoma | Slightly Sensitive | 10 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer progression. The presence of the oxathiin moiety is hypothesized to play a critical role in its bioactivity.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by researchers highlighted that the compound's activity was assessed through various assays, including apoptosis induction and cell cycle analysis. Results indicated that the compound could induce apoptosis in sensitive cancer cell lines through mitochondrial pathways .
- Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship revealed that modifications to the oxathiin ring could enhance or diminish biological activity. This suggests that careful structural modifications may lead to improved efficacy as an anticancer agent.
- Combination Therapies : Some research explored the potential of combining this compound with existing chemotherapeutics to enhance overall efficacy against resistant cancer types. Preliminary results indicated synergistic effects when used in combination with other agents .
Comparison with Similar Compounds
Pharmacological Potential
- However, the addition of a benzofuran scaffold may modulate solubility and target specificity compared to simpler oxathiin derivatives.
- In contrast, the benzofuran-3-carboxamide analog from incorporates bromophenyl and fluorophenyl groups, which are associated with enhanced metabolic stability and kinase binding in other drug candidates .
Preparation Methods
Directed C–H Arylation of Benzofuran Precursors
A highly modular route involves 8-aminoquinoline-directed C–H arylation to install aryl groups at the C3 position of the benzofuran ring. Pd(II) catalysts, such as Pd(OAc)₂, facilitate this transformation in the presence of aryl iodides and silver carbonate (Ag₂CO₃) as a base. For example, coupling 8-aminoquinoline-substituted benzofuran with 4-methoxyphenyl iodide yields the C3-arylated intermediate in 75–92% yields. The directing group is subsequently removed via transamidation with primary or secondary amines.
Key Reaction Parameters
Transamidation for Carboxamide Installation
The carboxamide group is introduced via a two-step Boc-activation and aminolysis sequence. Treatment of the C–H arylation product with Boc₂O and DMAP generates an N-acyl-Boc-carbamate intermediate, which undergoes aminolysis with 4-methoxyaniline to furnish the carboxamide. This method achieves yields of 72–97% under mild conditions (60°C, 5–6 h).
Construction of the 3-Phenyl-5,6-Dihydro-1,4-Oxathiin Moiety
The 1,4-oxathiin ring is synthesized via cycloaddition or sulfonation strategies, followed by functionalization with a phenyl group.
Cycloaddition of Sulfenes with Enaminoketones
Sulfenes (R₂C=S=O) react with enaminoketones in a [2+2] cycloaddition to form 3,4-dihydro-1,2-oxathiine-2,2-dioxides, which are hydrogenated to yield 5,6-dihydro-1,4-oxathiins. For instance, the reaction of phenylsulfene with enaminoketone derivatives produces the oxathiine ring in 48–86% yields.
Example Reaction
Sulfonation of Dienes and Allenes
Sulfonation of 1,3-dienes or allenes with SO₃-dioxane generates 3,6-dihydro-1,2-oxathiine-2,2-dioxides, which are reduced to the target oxathiin. For example, hexa-2,4-diene reacts with SO₃ to form a β-sultone intermediate, which rearranges to the δ-sultone and subsequently to the oxathiine.
Coupling of the Benzofuran and Oxathiin Subunits
The final step involves linking the benzofuran-2-carboxamide and oxathiin moieties via an amide bond.
Carbodiimide-Mediated Amide Coupling
The oxathiin carbonyl group is activated with HOBt/DCC or EDCl/HCl and coupled with the benzofuran-2-carboxamide’s amine group. This method, adapted from peptide synthesis, achieves 65–80% yields under inert conditions.
Optimized Conditions
One-Pot Sequential Coupling
Recent advances enable a one-pot sequence where the Boc-activated benzofuran intermediate directly reacts with the oxathiin carbonyl chloride, eliminating the need for isolation. This approach reduces purification steps and improves overall efficiency (yield: 70–85%).
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent selection, and waste management.
Continuous Flow Reactors
Pd-catalyzed C–H arylations benefit from continuous flow systems, which enhance heat transfer and reduce catalyst loading (5–7 mol%). MeCN remains the solvent of choice due to its compatibility with Pd catalysts.
Green Chemistry Metrics
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) include purity (>98% by HPLC), residual solvents (<500 ppm), and heavy metal content (<10 ppm).
Representative HPLC Data
| Parameter | Value | Method |
|---|---|---|
| Retention time | 12.4 min | C18 column |
| Purity | 99.2% | UV 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
